

An In-depth Technical Guide to Indolin-6-ylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indolin-6-ylboronic acid*

Cat. No.: B594351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **Indolin-6-ylboronic acid**. This heterocyclic building block is of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders.

Molecular Structure and Identification

Indolin-6-ylboronic acid is an organic compound featuring a bicyclic indoline core with a boronic acid functional group attached at the 6-position of the benzene ring. The indoline structure is a saturated analog of indole.

Figure 1: Molecular Structure of **Indolin-6-ylboronic acid**.

Chemical Identifiers

Key identifiers for **Indolin-6-ylboronic acid** are summarized in the table below for unambiguous identification and database referencing.

Identifier	Value	Citation
IUPAC Name	B-(2,3-Dihydro-1H-indol-6-yl)boronic acid	[1]
CAS Number	1253912-15-0	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BNO ₂	[1] [2]
Molecular Weight	162.98 g/mol	[1]
SMILES	OB(C1=CC2=C(C=C1)CCN2)O	[3]
InChIKey	AKTWHCRFKCLLCJ-UHFFFAOYSA-N	[1]

Physicochemical and Spectroscopic Properties

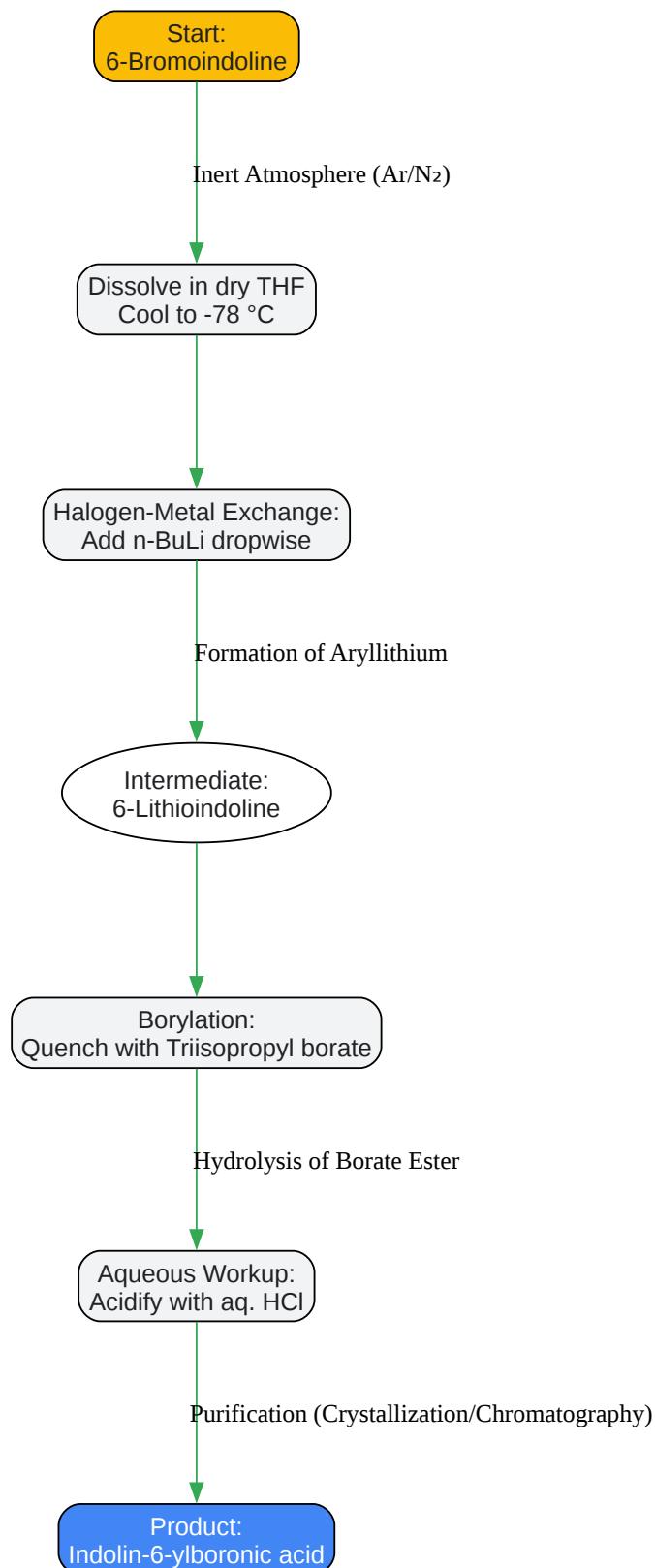
The known physical and chemical properties of **Indolin-6-ylboronic acid** are detailed below. It is important to note that some of these values are predicted through computational models.

Physicochemical Data

Property	Value	Citation
Physical Form	Powder/Solid	
Purity	≥96% (Commercially available)	[2]
Boiling Point	371.8 ± 52.0 °C (Predicted)	[1]
Density	1.27 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	8.88 ± 0.20 (Predicted)	
Storage Conditions	2-8°C, Keep in dark place, sealed in dry	[3]

Spectroscopic Data

While specific experimental spectra for **Indolin-6-ylboronic acid** are not widely published in peer-reviewed literature, the expected characteristics can be inferred from its structure.

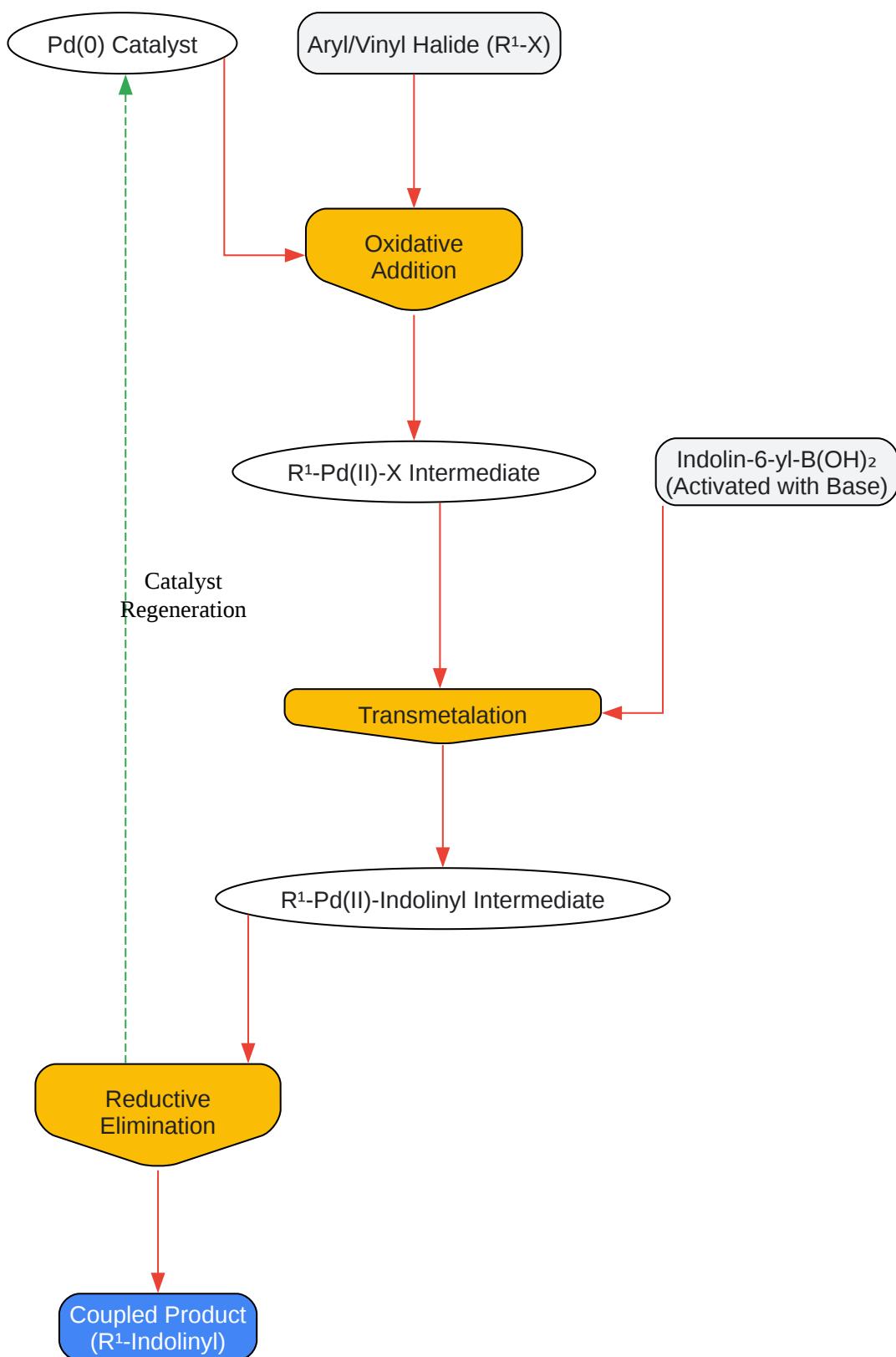

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts likely in the range of 6.5-7.5 ppm. The aliphatic protons on the five-membered indoline ring (at C2 and C3) would appear further upfield, typically between 3.0 and 4.0 ppm. A broad singlet corresponding to the N-H proton and another for the $\text{B}(\text{OH})_2$ protons would also be present.
- ^{13}C NMR: Aromatic carbon signals are expected in the 110-150 ppm region. The carbon directly attached to the boron atom would be a key diagnostic signal. The aliphatic carbons (C2 and C3) of the indoline ring would resonate in the upfield region, typically between 25-55 ppm.
- FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid group ($\sim 3200\text{-}3600\text{ cm}^{-1}$), an N-H stretching band ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H stretching for aromatic and aliphatic groups ($\sim 2850\text{-}3100\text{ cm}^{-1}$), and strong B-O stretching bands ($\sim 1300\text{-}1400\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} \approx 163$, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Indolin-6-ylboronic acid is typically synthesized through the borylation of a pre-functionalized indoline core. A common and effective strategy involves a halogen-metal exchange followed by reaction with a boron electrophile.

Experimental Protocol: Proposed Synthesis from 6-Bromoindoline

This protocol describes a plausible synthetic route based on established organometallic methodologies for the preparation of arylboronic acids.


[Click to download full resolution via product page](#)**Figure 2:** Proposed workflow for the synthesis of **Indolin-6-ylboronic acid**.

Methodology:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 6-bromoindoline.
- Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.
- Borylation: After the halogen-metal exchange is complete (typically 30-60 minutes), triisopropyl borate is added dropwise, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature before being allowed to warm slowly to room temperature.
- Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The layers are separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield pure **Indolin-6-ylboronic acid**.

Key Reactivity: The Suzuki-Miyaura Coupling

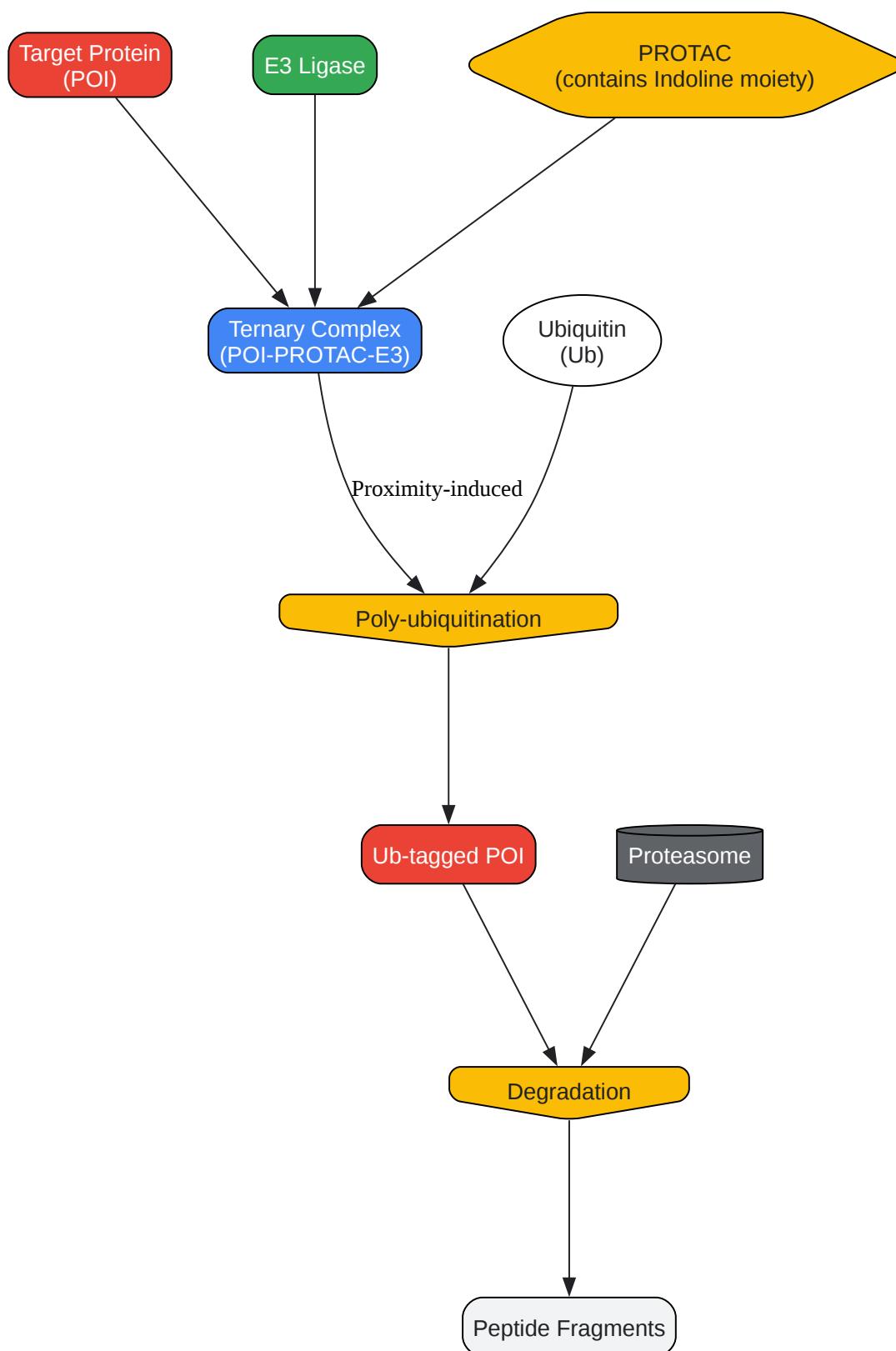
Indolin-6-ylboronic acid is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[4][5]} This reaction is a powerful tool for forming carbon-carbon bonds, enabling the integration of the indoline moiety into more complex molecular scaffolds.

[Click to download full resolution via product page](#)

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl or vinyl halide).
- Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.


Applications in Drug Development

The primary application of **Indolin-6-ylboronic acid** in modern drug discovery is as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[\[2\]](#)[\[6\]](#)

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy disease-causing proteins.[\[7\]](#)[\[8\]](#)[\[9\]](#) A PROTAC consists of three components: a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.

Indolin-6-ylboronic acid serves as a versatile scaffold or fragment that can be elaborated into either the POI ligand or the linker component of a PROTAC. Its boronic acid functionality allows for straightforward incorporation into larger molecules via Suzuki coupling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. calpaclab.com [calpaclab.com]
- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Indolin-6-ylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594351#molecular-structure-of-indolin-6-ylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com